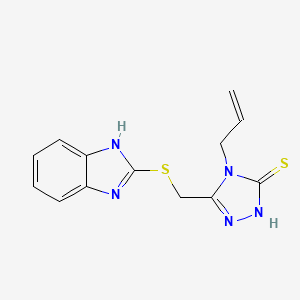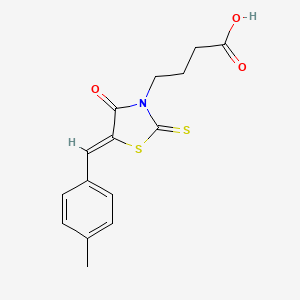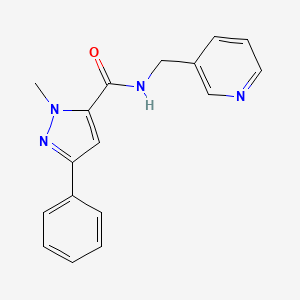![molecular formula C25H23N5O3 B2819169 4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 886895-91-6](/img/no-structure.png)
4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
Research by Rábarová et al. (2004) explored microwave irradiation to enhance the condensation reactions of compounds containing active methylene groups, demonstrating the beneficial effects of microwave irradiation in shortening reaction times and increasing yields. This method could be applicable to synthesizing complex molecules like the one mentioned, indicating potential advancements in synthetic organic chemistry techniques (Rábarová et al., 2004).
Antitumor Activity
Maftei et al. (2013) synthesized bioactive 1,2,4-oxadiazole natural product analogs, testing them for antitumor activity. This research highlights the potential of structurally complex compounds in developing new anticancer drugs. The study found one compound with significant potency against a panel of 11 cell lines, illustrating the therapeutic potential of novel synthetic molecules (Maftei et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one with 3-oxobutan-2-yl phenylhydrazone followed by cyclization with phthalic anhydride and acetic anhydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final compound.", "Starting Materials": [ "2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one", "3-oxobutan-2-yl phenylhydrazone", "phthalic anhydride", "acetic anhydride", "benzoyl chloride" ], "Reaction": [ "Condensation of 2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one with 3-oxobutan-2-yl phenylhydrazone in the presence of acetic acid to yield the intermediate", "Cyclization of the intermediate with phthalic anhydride and acetic anhydride in the presence of sulfuric acid to form the intermediate product", "Friedel-Crafts acylation reaction of the intermediate product with benzoyl chloride in the presence of aluminum chloride to yield the final compound" ] } | |
Número CAS |
886895-91-6 |
Fórmula molecular |
C25H23N5O3 |
Peso molecular |
441.491 |
Nombre IUPAC |
4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-15-10-8-9-13-19(15)30-20(18-11-6-5-7-12-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)16(2)17(3)31/h5-14,16H,1-4H3 |
Clave InChI |
AZYYNPHAZJQZNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)
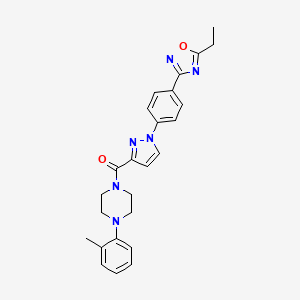
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)
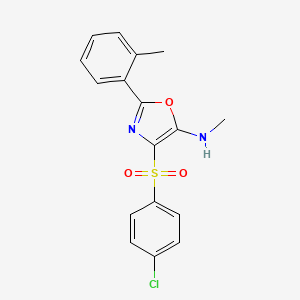
![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)
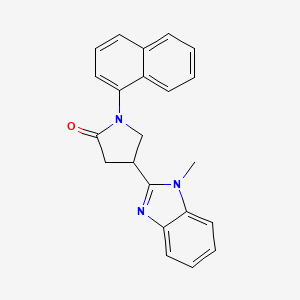
![3-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2819100.png)
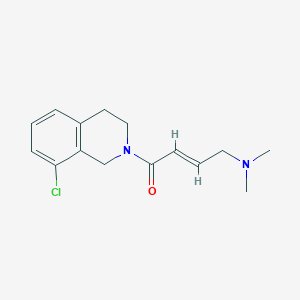
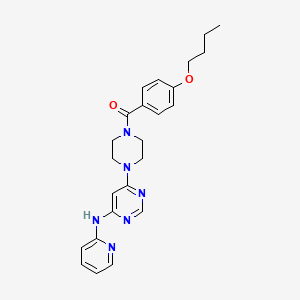
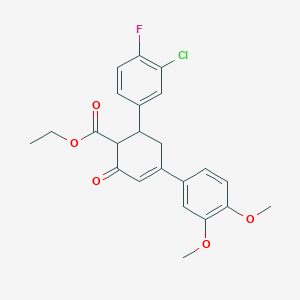
![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)
